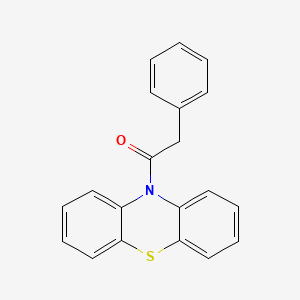

1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenothiazin-10-yl-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NOS/c22-20(14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRJXAKDUXFICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(10H-phenothiazin-10-yl)-2-phenylethanone typically involves the reaction of phenothiazine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions: 1-(10H-phenothiazin-10-yl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Alkylated phenothiazine derivatives.

Scientific Research Applications

Overview

1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one, a compound belonging to the phenothiazine family, has garnered attention for its diverse applications across various scientific fields, including chemistry, biology, and medicine. Its unique structure, which combines a phenothiazine core with a phenyl ethanone moiety, imparts distinct properties that make it suitable for numerous applications.

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, allows it to be modified into derivatives with potentially enhanced properties .

Biology

- Fluorescent Probe : It has been employed in biological studies as a fluorescent probe for imaging cellular processes. This application is particularly valuable in tracking biological interactions and mechanisms at the molecular level .

Medicine

- Therapeutic Properties : Research indicates potential anticancer and antimicrobial activities associated with this compound. Studies have shown that derivatives of phenothiazines can exhibit significant cytotoxic effects against various cancer cell lines .

- Neuropharmacology : The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Its structural similarity to known antipsychotics positions it as a candidate for further investigation in this domain .

Industry

- Optoelectronic Devices : The compound is utilized in developing materials for optoelectronic applications due to its charge transfer capabilities. Phenothiazines are recognized as promising candidates for organic photovoltaic cells and other electronic applications .

- Catalysis : It has been explored as a catalyst in various chemical reactions, enhancing reaction rates and selectivity in synthetic processes .

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of phenothiazines showed significant cytotoxicity against breast cancer cell lines, indicating potential therapeutic uses in oncology .

- Antimicrobial Efficacy : Research highlighted that certain phenothiazine derivatives exhibited strong antimicrobial properties against various pathogens, suggesting their utility in developing new antibiotics .

- Electrochemical Applications : Investigations into the electrochemical properties of phenothiazine derivatives revealed their effectiveness in charge transfer processes, making them suitable for use in organic solar cells .

Mechanism of Action

The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-phenylethanone involves its interaction with various molecular targets. It primarily acts on the central nervous system by binding to dopamine receptors, thereby inhibiting their activity. This action is similar to other phenothiazine derivatives, which are known to block dopamine D1 and D2 receptors . Additionally, the compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Chain Length : Analogues with longer alkyl chains (e.g., 3-phenylpropan-1-one) exhibit altered biological activities, suggesting chain length modulates target engagement.

- Phenothiazine Substitution: Methylation at the phenothiazine nitrogen (e.g., 10-methyl derivative) reduces planarity, impacting π-π stacking and luminescence efficiency.

Photophysical Properties

The target compound exhibits phosphorescence at 540 nm and fluorescence at 373 nm, comparable to 10H-phenothiazin-10-yl)(phenyl)methanone but with lower intensity. Substituting the phenyl group with electron-donating groups (e.g., dimethylamino) redshifts emission spectra, while electron-withdrawing groups (e.g., halogens) may enhance quantum yields.

Biological Activity

1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one, a phenothiazine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound exhibits a ketone functional group and a phenothiazine moiety, which are crucial for its biological interactions. The compound can undergo various chemical reactions such as oxidation and reduction, leading to the formation of sulfoxides and alcohol derivatives, respectively.

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions that influence cellular pathways.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated significant antimicrobial activity against various pathogens. A study reported that synthesized phenothiazine derivatives exhibited notable antibacterial effects against Staphylococcus aureus and Bacillus subtilis, with some compounds showing activity comparable to standard antibiotics like streptomycin .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies indicated that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have shown efficacy against breast cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

This compound has also been studied for neuroprotective properties. It is believed to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Data Tables

| Biological Activity | Tested Organisms/Cell Lines | IC50/Activity Level |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Comparable to streptomycin |

| Bacillus subtilis | Good activity | |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |

| Neuroprotection | SH-SY5Y (neuroblastoma) | Protective at 20 µM |

Case Studies

Several case studies illustrate the therapeutic applications of this compound:

- Antimicrobial Efficacy : A case study evaluated the effectiveness of a series of phenothiazine derivatives against Mycobacterium tuberculosis. Results showed that certain derivatives significantly inhibited bacterial growth at concentrations as low as 100 µg/L, indicating potential for developing new antitubercular agents .

- Cancer Treatment : Another case study focused on the use of this compound in combination therapies for breast cancer. The study found that when used alongside conventional chemotherapeutics, it enhanced cytotoxicity in resistant cell lines, suggesting a role in overcoming drug resistance .

- Neuroprotection in Models of Alzheimer’s Disease : Research involving animal models demonstrated that this compound could reduce amyloid plaque formation and improve cognitive function in Alzheimer's models, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(10H-phenothiazin-10-yl)-2-phenylethan-1-one, and how can low yields be addressed?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling, as demonstrated in the reaction between 10-ethynyl-10H-phenothiazine and aryl halides. However, yields are often low (e.g., 6.9% in one protocol) due to side reactions or inefficient catalysis . To improve efficiency:

- Use Pd/ligand systems (e.g., tetrakis(triphenylphosphine)palladium(0)) with copper(I) iodide as a co-catalyst.

- Optimize solvent ratios (THF:triethylamine = 1:1 v/v) and reaction times (20 hours).

- Purify via gel permeation chromatography to isolate the target compound from byproducts .

Q. How can the structural conformation and purity of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Determine crystal system (triclinic, space group P1) and refine parameters (e.g., a, b, c axes, α/β/γ angles) using MoKα radiation .

- NMR spectroscopy : Analyze NMR peaks (e.g., δ = 8.21 ppm for aromatic protons) to verify substituent positions .

- Elemental analysis : Confirm molecular formula (e.g., CHNOS) and purity (>95%) .

Q. What stability considerations are critical for storing phenothiazine-derived ketones?

- Methodological Answer :

- Store in airtight containers under inert gas (e.g., N) to prevent oxidation of the phenothiazine sulfur atom.

- Avoid exposure to light (photodegradation risk) and moisture (hydrolysis of ketone groups) .

Advanced Research Questions

Q. How can molecular docking studies predict the anti-anxiety activity of this compound derivatives?

- Methodological Answer :

- Use Autodock Vina 1.2.0 to dock derivatives into GABA receptor binding pockets.

- Prioritize compounds with docking scores ≤ -8.7 kcal/mol (e.g., derivatives 4e and 4g showed scores of -10.2) .

- Validate with in vivo elevated plus maze (EPM) tests in albino Wistar rats, comparing latency to enter open arms against diazepam standards .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) for phenothiazine derivatives?

- Methodological Answer :

- Dynamic NMR : Assess temperature-dependent shifts to identify conformational equilibria (e.g., axial/equatorial phenothiazine ring flips) .

- DFT calculations : Compare experimental bond angles (e.g., α = 81.632°) with computational models to validate crystal structures .

Q. How do substituents on the phenyl ring influence the electron-transfer properties of phenothiazine-based ketones?

- Methodological Answer :

- Cyclic voltammetry : Measure oxidation potentials (E) in acetonitrile. Electron-withdrawing groups (e.g., -NO) increase E, reducing HOMO-LUMO gaps.

- Correlate with UV-Vis spectra: λ shifts indicate π→π* transitions modulated by substituent effects .

Q. What in vitro assays are suitable for evaluating the antioxidant potential of this compound?

- Methodological Answer :

- DPPH radical scavenging : Monitor absorbance at 517 nm after 30 minutes; IC values < 50 µM indicate high activity.

- SOD mimic assays : Measure inhibition of pyrogallol autoxidation at pH 7.8 .

Data Analysis & Experimental Design

Q. How to design a structure-activity relationship (SAR) study for phenothiazine ketones targeting neurological receptors?

- Methodological Answer :

- Synthesize analogues with varied substituents (e.g., nitro, methoxy) at the phenyl ring.

- Test affinity via radioligand binding assays (e.g., -flunitrazepam for GABA).

- Use QSAR models to link electronic parameters (Hammett σ) with IC values .

Q. What statistical methods validate reproducibility in crystallographic data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.